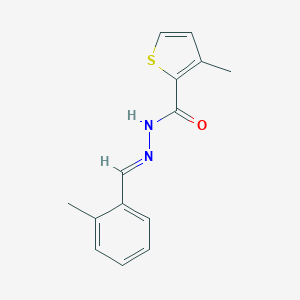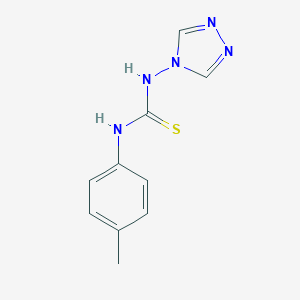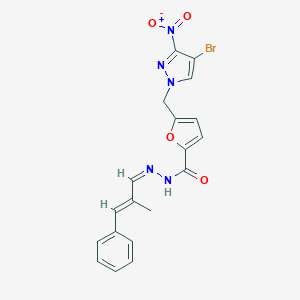
N-(3-chloro-4-methylphenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-4-methoxybenzamide, also known as CM-11, is a synthetic cannabinoid compound that has gained attention in the field of scientific research due to its potential pharmacological properties. CM-11 belongs to the class of indole-derived synthetic cannabinoids, which are known to interact with the endocannabinoid system in the human body. The endocannabinoid system plays a vital role in regulating several physiological processes, including mood, appetite, pain sensation, and immune response. The potential therapeutic applications of CM-11 are currently being explored in various research studies.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-methoxybenzamide involves its interaction with the endocannabinoid system in the human body. N-(3-chloro-4-methylphenyl)-4-methoxybenzamide binds to the cannabinoid receptors CB1 and CB2, which are located in the brain, immune system, and other organs. This interaction leads to the activation of several signaling pathways, which ultimately results in the modulation of various physiological processes.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has been shown to have several biochemical and physiological effects in the human body. It has been reported to have analgesic, anti-inflammatory, and anti-tumor properties. N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the primary advantages of using N-(3-chloro-4-methylphenyl)-4-methoxybenzamide in lab experiments is its high affinity and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-4-methoxybenzamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-(3-chloro-4-methylphenyl)-4-methoxybenzamide. One of the potential applications of N-(3-chloro-4-methylphenyl)-4-methoxybenzamide is in the development of novel therapeutic agents for various medical conditions. The potential therapeutic applications of N-(3-chloro-4-methylphenyl)-4-methoxybenzamide are currently being explored in various research studies. Additionally, further research is needed to understand the mechanism of action of N-(3-chloro-4-methylphenyl)-4-methoxybenzamide and its effects on the endocannabinoid system. This will help in the development of more effective and safe therapeutic agents based on N-(3-chloro-4-methylphenyl)-4-methoxybenzamide.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-4-methoxybenzamide involves the reaction of 3-chloro-4-methylbenzaldehyde with 4-methoxyaniline in the presence of a catalyst such as boron trifluoride diethyl etherate. The resulting product is then converted into the corresponding amide using acetic anhydride and pyridine. The final product, N-(3-chloro-4-methylphenyl)-4-methoxybenzamide, is obtained by purifying the amide using column chromatography.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has been the subject of several scientific research studies due to its potential pharmacological properties. One of the primary applications of N-(3-chloro-4-methylphenyl)-4-methoxybenzamide is in the field of drug discovery and development. N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has been shown to have high affinity and selectivity for the cannabinoid receptors CB1 and CB2, which are involved in the regulation of several physiological processes. This makes N-(3-chloro-4-methylphenyl)-4-methoxybenzamide a potential candidate for the development of novel therapeutic agents for various medical conditions.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-3-6-12(9-14(10)16)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOBUOFNOJLGNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(3-methoxybenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B451275.png)


![Methyl 4-(4-chlorophenyl)-2-[(4-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B451280.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B451284.png)
![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B451287.png)

![Propyl 2-[(5-bromo-2-furoyl)amino]-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B451290.png)
![N-(2-ethoxyphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B451291.png)

![Propyl 4-(2,5-dimethylphenyl)-5-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B451296.png)